3-Bromo-5-(cyclopropylmethoxy)benzohydrazide
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Overview
Description
3-Bromo-5-(cyclopropylmethoxy)benzohydrazide is an organic compound with a complex structure that includes a bromine atom, a cyclopropylmethoxy group, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(cyclopropylmethoxy)benzohydrazide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a suitable benzene derivative followed by the introduction of the cyclopropylmethoxy group through a nucleophilic substitution reaction. The final step involves the formation of the benzohydrazide moiety through a condensation reaction with hydrazine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(cyclopropylmethoxy)benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-Bromo-5-(cyclopropylmethoxy)benzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(cyclopropylmethoxy)benzohydrazide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-(cyclopropylmethoxy)benzene: Similar in structure but lacks the benzohydrazide moiety.
3-Bromo-5-cyclopropylmethoxy-benzoic acid: Contains a carboxylic acid group instead of the hydrazide group.
Uniqueness
3-Bromo-5-(cyclopropylmethoxy)benzohydrazide is unique due to the presence of both the bromine atom and the cyclopropylmethoxy group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
3-bromo-5-(cyclopropylmethoxy)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c12-9-3-8(11(15)14-13)4-10(5-9)16-6-7-1-2-7/h3-5,7H,1-2,6,13H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFIDBTBXMYXCES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=CC(=C2)C(=O)NN)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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